Cas no 83-72-7 (Lawsone)

Lawsone, ook bekend als 2-hydroxy-1,4-naftochinon, is een natuurlijk voorkomend organisch verbinding met de molecuulformule C10H6O3. Het is het actieve kleurstofbestanddeel in henna (Lawsonia inermis) en wordt veel gebruikt in cosmetica en textielverven vanwege zijn uitstekende kleureigenschappen. Lawsone heeft een sterke affiniteit voor keratine, waardoor het zich effectief bindt aan huid, haar en nagels, wat resulteert in duurzame en levendige kleuren. Chemisch gezien is het een stabiel chinonderivaat met goede oplosbaarheid in organische oplosmiddelen. Daarnaast vertoont het antibacteriële en schimmelwerende eigenschappen, wat het nuttig maakt in dermatologische toepassingen. Zijn natuurlijke oorsprong en veelzijdige functionaliteit maken het een waardevolle verbinding in zowel cosmetische als farmaceutische industrieën.
Lawsone structure
Lawsone structure
Productnaam:Lawsone
CAS-nummer:83-72-7
MF:C10H6O3
MW:174.152842998505
MDL:MFCD00001678
CID:34303
PubChem ID:6755

Lawsone Chemische en fysische eigenschappen

Naam en identificatie

    • 2-Hydroxynaphthalene-1,4-dione
    • C.I. 75480~Lawsone
    • lawsone (2-hydroxy-1,4-naphthoquinone)
    • Natural Orange 6
    • 2-Hydroxy-1,4-naphthoquinone
    • C.I. 75480
    • Lawsone
    • 2-Hydroxy-1,4-naphoquinone
    • 2-Hydroxy-1.4-naphthoquinone
    • LAWSONE(P)
    • LAWSONE(RG)
    • 2-Hydroxy-1,4-naphthalenedione
    • 2-Hydroxy-p-naphthoquinone
    • Natural orange 6
    • 2-Hydroxynaphthoquinone
    • Henna
    • Mehendi
    • Mendi
    • Lawson
    • HANA
    • Flower of paradise
    • C.I. Natural Orange 6
    • 1,4-Naphthalenedione, 2-hydroxy-
    • Lawsonia alba
    • Henna leaves
    • 1,4-Naphthoquinone, 2-hydroxy-
    • 2-hydroxy-1,4-dihydronaphthalene-1,4-dione
    • 2-HYDROXY-
    • 1,4-Naphthoquinone, 2-hydroxy- (6CI, 8CI)
    • 2-Hydroxy-1,4-naphthalenedione (ACI)
    • 1,4-Dihydro-1,4-dioxo-2-hydroxynaphthalene
    • Henna (dye)
    • NSC 27285
    • NSC 52500
    • NSC 8625
    • Pakarli
    • Q 0
    • Quino Power 20
    • Quino Power LSN
    • Quinoexter 2014
    • Quinoexter QE 2014
    • MDL: MFCD00001678
    • Inchi: 1S/C10H6O3/c11-8-5-9(12)10(13)7-4-2-1-3-6(7)8/h1-5,12H
    • InChI-sleutel: CSFWPUWCSPOLJW-UHFFFAOYSA-N
    • LACHT: O=C1C2C(=CC=CC=2)C(=O)C(O)=C1
    • BRN: 1565260

Berekende eigenschappen

  • Exacte massa: 174.031694g/mol
  • Oppervlakte lading: 0
  • XLogP3: 0.9
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 3
  • Aantal draaibare bindingen: 0
  • Monoisotopische massa: 174.031694g/mol
  • Monoisotopische massa: 174.031694g/mol
  • Topologisch pooloppervlak: 54.4Ų
  • Zware atoomtelling: 13
  • Complexiteit: 291
  • Aantal isotopen atomen: 0
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Aantal covalent gebonden eenheden: 1
  • Moleculair gewicht: 174.15
  • Oppervlakte lading: 0
  • Aantal tautomers: 3

Experimentele eigenschappen

  • Kleur/vorm: Bright yellow prismatic crystals.
  • Dichtheid: 1.2346 (rough estimate)
  • Smeltpunt: 192-195 °C (dec.) (lit.)
  • Kookpunt: 339.9°C at 760 mmHg
  • Vlampunt: 192
  • Brekindex: 1.5036 (estimate)
  • Oplosbaarheid: less than 1 mg/mL at 66° F (NTP, 1992)
  • Waterverdelingscoëfficiënt: 2 g/L (20 ºC)
  • Stabiliteit/houdbaarheid: Stable. Combustible. Incompatible with strong oxidizing agents.
  • PSA: 54.37000
  • LogboekP: 1.50750
  • Merck: 5393
  • Kleurindex: 75480
  • Oplosbaarheid: Soluble in water and glacial acetic acid

Lawsone Beveiligingsinformatie

  • Symbool: GHS07
  • Prompt:warning
  • Signaalwoord:Warning
  • Gevaarverklaring: H315,H319,H335
  • Waarschuwingsverklaring: P261,P305+P351+P338
  • Vervoersnummer gevaarlijk materiaal:NONH for all modes of transport
  • WGK Duitsland:3
  • Code gevarencategorie: 36/37/38
  • Veiligheidsinstructies: S26-S37/39-S36/37/39
  • RTECS:QL8200000
  • Identificatie van gevaarlijk materiaal: Xi
  • TSCA:Yes
  • Risicozinnen:R22; R36; R68
  • Verpakkingsgroep:II
  • Opslagvoorwaarde:Sealed in dry,Room Temperature

Lawsone Douanegegevens

  • HS-CODE:2914690090
  • Douanegegevens:

    China Customs Code:

    2914690090

    Overview:

    2914690090 Other Quinones. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Summary:

    2914690090 other quinones.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

Lawsone Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
Enamine
EN300-20637-25.0g
2-hydroxy-1,4-dihydronaphthalene-1,4-dione
83-72-7 95.0%
25.0g
$62.0 2025-03-21
Enamine
EN300-20637-0.25g
2-hydroxy-1,4-dihydronaphthalene-1,4-dione
83-72-7 95.0%
0.25g
$19.0 2025-03-21
Enamine
EN300-20637-0.1g
2-hydroxy-1,4-dihydronaphthalene-1,4-dione
83-72-7 95.0%
0.1g
$19.0 2025-03-21
TRC
H949535-5g
2-Hydroxy-1,4-naphthoquinone
83-72-7
5g
$ 65.00 2023-09-07
TRC
H949535-25g
2-Hydroxy-1,4-naphthoquinone
83-72-7
25g
$ 130.00 2022-06-04
Alichem
A219003782-100g
2-Hydroxy-1,4-naphoquinone
83-72-7 98%
100g
$183.00 2023-09-01
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
H74470-25g
Lawsone
83-72-7
25g
¥296.0 2021-09-09
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
H46805-10G
Lawsone
83-72-7
10g
¥396.62 2023-10-16
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
H46805-100G
Lawsone
83-72-7
100g
¥2068.97 2023-10-16
Apollo Scientific
OR11196-25g
2-Hydroxy-1,4-naphthoquinone
83-72-7 98+%
25g
£24.00 2025-03-21

Lawsone Productiemethode

Synthetic Routes 1

Reactievoorwaarden
Referentie
Reaction of 1,4-naphthoquinone α-oxide with hydrochloric and hydrobromic acids
Bobrov, A. I.; et al, Ukrainskii Khimicheskii Zhurnal (Russian Edition), 1979, 45(9), 900-1

Synthetic Routes 2

Reactievoorwaarden
1.1 Reagents: Potassium tert-butoxide ,  Oxygen Catalysts: Carbamide peroxide Solvents: tert-Butanol ;  24 h, rt; 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
Referentie
One-pot Synthesis of 2-Hydroxy-1,4-Naphthoquinone (Lawsone)
Sivakumar, Dhanavel; et al, Current Organic Synthesis, 2019, 16(3), 431-434

Synthetic Routes 3

Reactievoorwaarden
1.1 Reagents: Potassium superoxide Solvents: Toluene ,  Tetrahydrofuran
Referentie
Reactivity of potassium superoxide in heterogeneous phase. Oxidation of naphthalenediols to hydroxynaphthoquinones
De Min, Martine; et al, Tetrahedron, 1992, 48(10), 1869-82

Synthetic Routes 4

Reactievoorwaarden
1.1 Reagents: Potassium tert-butoxide ,  Oxygen Solvents: tert-Butanol ;  2 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Referentie
Naphtho[2,3-b]furan-4,9-dione synthesis via palladium-catalyzed reverse hydrogenolysis
Li, Jimei; et al, Chemical Communications (Cambridge, 2019, 55(16), 2348-2351

Synthetic Routes 5

Reactievoorwaarden
1.1 Reagents: Hydrochloric acid Solvents: Water
Referentie
Reactions of N-sulfinylarylamines with 1,4-benzoquinone and 1,4-naphthoquinone: synthesis of N-arylsulfinamoyl quinones and their hydrolysis to hydroxyquinones
Amarasekara, Ananda S.; et al, Journal of the Chemical Society, 1995, (13), 1653-8

Synthetic Routes 6

Reactievoorwaarden
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ;  3 h, 40 °C
1.2 Solvents: Water ;  0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referentie
Synthesis of pharmacologically important naphthoquinones and anticancer activity of 2-benzyllawsone through DNA topoisomerase-II inhibition
Kumar, Balagani Sathish; et al, Bioorganic & Medicinal Chemistry, 2017, 25(4), 1364-1373

Synthetic Routes 7

Reactievoorwaarden
1.1 Reagents: Potassium carbonate ,  Potassium hydroxide ,  Oxygen Catalysts: Polyethylene glycol ,  Rhenium carbonyl Solvents: 1,2-Dimethoxyethane
Referentie
Oxidation of cyclic ketones catalyzed by polyethylene glycol and rhenium carbonyl under basic and exceptionally mild conditions
Osowska-Pacewicka, Krystyna; et al, Journal of Organic Chemistry, 1988, 53(4), 808-10

Synthetic Routes 8

Reactievoorwaarden
1.1 Reagents: Sodium methoxide Solvents: Methanol ;  30 min, rt; 4 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Referentie
Discovery of juglone and its derivatives as potent SARS-CoV-2 main proteinase inhibitors
Cui, Jiahua ; et al, European Journal of Medicinal Chemistry, 2021, 225,

Synthetic Routes 9

Reactievoorwaarden
1.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  1 h, 70 °C
1.2 Reagents: Hydrogen peroxide Solvents: Water
Referentie
Design, synthesis and activity of BBI608 derivatives targeting on stem cells
Zhou, Qifan; et al, European Journal of Medicinal Chemistry, 2018, 151, 39-50

Synthetic Routes 10

Reactievoorwaarden
1.1 Reagents: Erbium chloride Solvents: Methanol ,  Water ;  45 min, 60 °C
1.2 Reagents: Ammonia Solvents: Water ;  3 h, pH 5 - 6, 60 °C
Referentie
Spectral and antibacterial investigations of Er(III) Juglonates
Shinde, Vishwambhar P.; et al, International Journal of ChemTech Research, 2017, 10(3), 740-748

Synthetic Routes 11

Reactievoorwaarden
1.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide Catalysts: Manganate(4-), chloro[[4,4′,4′′,4′′′-(21H,23H-porphine-5,10,15,20-tetrayl-κN21,κ… Solvents: Water ;  25 °C; 15 min, 22 °C
Referentie
Selective oxidation of 2-naphthol to 2-hydroxy-1,4-naphthoquinone with hydrogen peroxide catalyzed by 5,10,15,20-tetrakis(p-sulfonatophenyl)porphinatomanganese(III) chloride in aqueous solution.
Hassanein, M.; et al, Catalysis Communications, 2017, 97, 134-137

Synthetic Routes 12

Reactievoorwaarden
1.1 Reagents: Sodium hydroxide
Referentie
Synthesis and antioxidant activity of novel series of naphthoquinone derivatives attached to benzothiophene moiety
Gouda, Moustafa A.; et al, Medicinal Chemistry (Los Angeles, 2013, 3(2), 228-232

Synthetic Routes 13

Reactievoorwaarden
Referentie
Photochemistry of 2-arenesulfonyloxy-2-cyclohexenone. A convenient α-arylation of 1,2-cyclohexanediones
Feigenbaum, Alexander; et al, Tetrahedron Letters, 1979, (6), 537-40

Synthetic Routes 14

Reactievoorwaarden
1.1 Reagents: Potassium hydroxide Solvents: Methanol ;  15 min, rt; 1 h, 45 - 50 °C; 45 °C → 25 °C
1.2 Solvents: Methanol ,  Water ;  60 °C
Referentie
Production method of 2-hydroxynaphthoquinone-1,4
, Poland, , ,

Synthetic Routes 15

Reactievoorwaarden
1.1 Reagents: Hydrochloric acid Solvents: Methanol ;  50 min, reflux
1.2 Reagents: Sulfuric acid ,  Water ,  Potassium dichromate ;  cooled
1.3 Reagents: Sodium hydroxide Solvents: Water ;  20 min, 100 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referentie
Synthesis of lawsone as dye
Li, Hong; et al, Advanced Materials Research (Durnten-Zurich, 2012, 550, 550-553

Synthetic Routes 16

Reactievoorwaarden
1.1 Reagents: Tetraethylammonium bromide ,  Potassium superoxide Solvents: Dimethylformamide ;  15 min, rt
1.2 15 - 20 h, rt
Referentie
An efficient C-C bond cleavage of 1,2-diols using tetraethylammonium superoxide
Singh, Krishna Nand; et al, Indian Journal of Chemistry, 2007, (8), 1347-1351

Synthetic Routes 17

Reactievoorwaarden
1.1 Reagents: Potassium carbonate ,  Potassium hydroxide ,  Oxygen Catalysts: Polyethylene glycol ,  Rhenium carbonyl Solvents: 1,2-Dimethoxyethane
Referentie
Oxidation of cyclic ketones catalyzed by polyethylene glycol and rhenium carbonyl under basic and exceptionally mild conditions
Osowska-Pacewicka, Krystyna; et al, Journal of Organic Chemistry, 1988, 53(4), 808-10

Synthetic Routes 18

Reactievoorwaarden
Referentie
Photochemical reaction of 2-bromo-3-methoxy-1,4-naphthoquinone with silylenol ether - one-pot synthesis of polycyclic aromatic compounds
Maruyama, Kazuhiro; et al, Heterocycles, 1981, 16(11), 1963-74

Synthetic Routes 19

Reactievoorwaarden
1.1 Solvents: Water
Referentie
Oxidative and oxidative-hydrolytic transformations of organic molecules. IV. Oxidative-hydrolytic changes of 2-methyl-1,4-naphthoquinone oxide
Shchukina, L. A.; et al, Zhurnal Obshchei Khimii, 1949, 19, 183-92

Synthetic Routes 20

Reactievoorwaarden
Referentie
Example of the reaction at the solid-liquid interface: oxidation of naphthalenediols by potassium superoxide
Vidril-Robert, Daniele; et al, Tetrahedron Letters, 1984, 25(5), 529-32

Synthetic Routes 21

Reactievoorwaarden
1.1 Reagents: Trifluoroacetic acid
Referentie
Regiospecific synthesis of hydroxyquinones and related compounds from 3-tert-butoxycyclobutene-1,2-dione
Heerding, Julia M.; et al, Journal of Organic Chemistry, 1991, 56(12), 4048-50

Synthetic Routes 22

Reactievoorwaarden
1.1 Reagents: Oxygen Catalysts: Ruthenium (Polymer-supported RuII-Pheox) Solvents: Dichloromethane ;  2 h, 1 atm, 25 °C
Referentie
Aerobic oxidation of dihydroxyarenes substrates catalyzed by polymer-supported RuII-Pheox/silica-gel: a beneficial route for purification of industrial water
Abu-Elfotoh, Abdel-Moneim, Letters in Organic Chemistry, 2022, 19(3), 236-243

Synthetic Routes 23

Reactievoorwaarden
1.1 Reagents: Potassium superoxide Solvents: Toluene ,  Tetrahydrofuran
Referentie
Reactivity of potassium superoxide in heterogeneous phase. Oxidation of naphthalenediols to hydroxynaphthoquinones
De Min, Martine; et al, Tetrahedron, 1992, 48(10), 1869-82

Synthetic Routes 24

Reactievoorwaarden
1.1 Reagents: 1-Imino-1H-isoindol-3-amine ,  Oxygen Catalysts: Cobalt (cobalt-exchanged montmorillonite K10) Solvents: 1,4-Dioxane ,  Water ;  6 h, rt
Referentie
Activated zeolites and heteropolyacids: an efficient catalysts for the synthesis of triacetoxyaromatic precursors of hydroxyquinones
Hadjila, Dokari; et al, Asian Journal of Chemistry, 2013, 25(11), 6112-6116

Synthetic Routes 25

Reactievoorwaarden
1.1 Reagents: Sulfuric acid Solvents: Methanol ,  Water
Referentie
2-Hydroxy-1,4-naphthoquinone
Fieser, L. F.; et al, Organic Syntheses, 1941, 21, 56-9

Synthetic Routes 26

Reactievoorwaarden
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  o-Xylene
1.2 Reagents: Sulfuric acid Solvents: Water
Referentie
Preparation of 2-hydroxy-1,4-naphthoquinone
, Japan, , ,

Synthetic Routes 27

Reactievoorwaarden
1.1 Reagents: Oxygen ,  Zirconium phosphate Catalysts: Iron(III) phthalocyanine Solvents: 1,4-Dioxane ,  Water
Referentie
Supported metalated phthalocyanine as catalyst for oxidation by molecular oxygen. Synthesis of quinones and carbonyl compounds
Villemin, Didier; et al, Synthetic Communications, 2002, 32(10), 1501-1515

Synthetic Routes 28

Reactievoorwaarden
Referentie
Oxidation of tetralones by potassium superoxide solubilized by crown ether
Hocquaux, Michel; et al, Tetrahedron Letters, 1984, 25(5), 533-6

Synthetic Routes 29

Reactievoorwaarden
1.1 Reagents: Sodium tert-butoxide Solvents: tert-Butanol
Referentie
Quinones. VII. New routes to 2-hydroxy-1,4-naphthaquinones
Baillie, A. C.; et al, Journal of the Chemical Society [Section] C: Organic, 1966, (23), 2184-6

Synthetic Routes 30

Reactievoorwaarden
1.1 Reagents: Acetic anhydride Catalysts: Sulfuric acid ;  8 h, 10 °C
1.2 Reagents: Sodium methoxide Solvents: Methanol ;  30 min, rt; 4 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
Referentie
Discovery of juglone and its derivatives as potent SARS-CoV-2 main proteinase inhibitors
Cui, Jiahua ; et al, European Journal of Medicinal Chemistry, 2021, 225,

Synthetic Routes 31

Reactievoorwaarden
1.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide Catalysts: Iron tetraphenylporphyrin chloride Solvents: Methanol
Referentie
Oxidation of naphthol with hydroperoxide catalyzed by metalloporphyrins. (II) Mechanism for preparation of 2-hydroxy-1,4-naphthaqinone
Yan, Yan; et al, Gaodeng Xuexiao Huaxue Xuebao, 2000, 21(1), 108-111

Synthetic Routes 32

Reactievoorwaarden
Referentie
Photochemical reactivity of α-sulfonyloxy enones: an easy method for arylation of 1,2-diketones
Feigenbaum, Alexandre; et al, Journal of Organic Chemistry, 1984, 49(13), 2355-60

Lawsone Raw materials

Lawsone Preparation Products

Lawsone Leveranciers

atkchemica
Goudlid
Audited Supplier Gecontroleerde leverancier
(CAS:83-72-7)Lawsone
Ordernummer:CL15073
Voorraadstatus:in Stock
Hoeveelheid:1g/5g/10g/100g
Zuiverheid:95%+
Prijsinformatie laatst bijgewerkt:Wednesday, 27 November 2024 17:36
Prijs ($):discuss personally

Lawsone Gerelateerde literatuur

Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:83-72-7)Lawsone
A840637
Zuiverheid:99%
Hoeveelheid:100g
Prijs ($):284.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:83-72-7)2-Hydroxy-1,4-naphoquinone
sfd5926
Zuiverheid:99.9%
Hoeveelheid:200kg
Prijs ($):Onderzoek